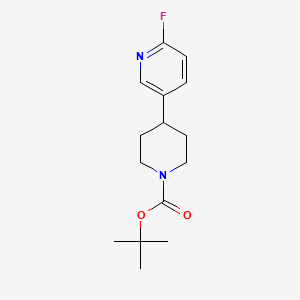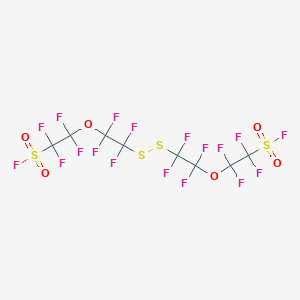
Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide is a specialized chemical compound with the molecular formula
C8F18O6S4
and a molecular weight of 662.31 g/mol . This compound is characterized by its unique structure, which includes two fluorsulfonyl groups and a perfluorinated ether backbone. It is primarily used in advanced chemical research and industrial applications due to its unique chemical properties.准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the perfluorinated ether backbone. This can be achieved through the oligomerization of hexafluoropropylene oxide.
Introduction of Fluorsulfonyl Groups: The fluorsulfonyl groups are introduced via a sulfonylation reaction. This involves the reaction of the perfluorinated ether with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of Disulfide Linkage: The final step involves the formation of the disulfide linkage. This can be achieved by oxidizing the thiol precursors using an oxidizing agent like hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Oxidation: Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfonates.
Reduction: Reduction of this compound typically results in the cleavage of the disulfide bond, yielding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学研究应用
Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of advanced materials.
Biology: Employed in the study of protein disulfide bonds and as a tool for modifying biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the production of high-performance polymers and coatings, especially in environments requiring chemical resistance.
作用机制
The mechanism by which Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide exerts its effects is primarily through its ability to form and break disulfide bonds. This property is crucial in biochemical processes, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent changes in protein function.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl) disulfide: Known for its use in chemical warfare as mustard gas.
Bis(2-hydroxyethyl) disulfide: Used in the synthesis of thiol-containing compounds.
Bis(4-nitrophenyl) disulfide:
Uniqueness
Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide stands out due to its perfluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.
属性
分子式 |
C8F18O6S4 |
|---|---|
分子量 |
662.3 g/mol |
IUPAC 名称 |
1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethyl]disulfanyl]ethoxy]ethanesulfonyl fluoride |
InChI |
InChI=1S/C8F18O6S4/c9-1(10,31-3(13,14)7(21,22)35(25,27)28)5(17,18)33-34-6(19,20)2(11,12)32-4(15,16)8(23,24)36(26,29)30 |
InChI 键 |
WFONBBSFKILHTE-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)SSC(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


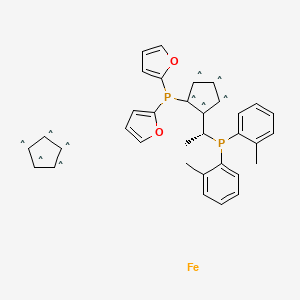


![6-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12063763.png)

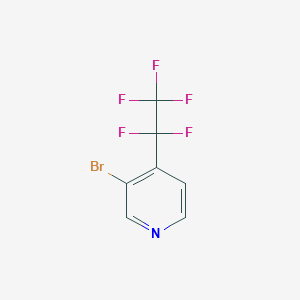
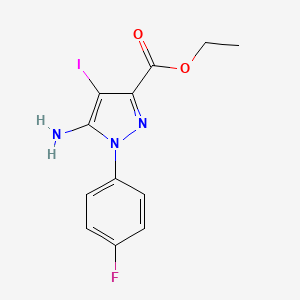
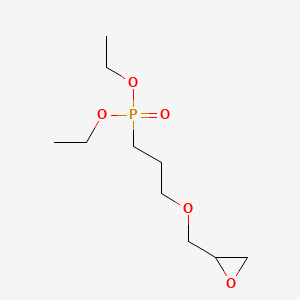

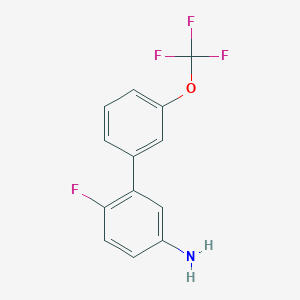

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)
